molecular formula C21H24N2O3 B2558165 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896360-93-3

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2558165
CAS No.: 896360-93-3
M. Wt: 352.434
InChI Key: UTTKSJZZWVGYHK-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a complex organic compound with a molecular formula of C21H26N2O3. This compound features a benzamide core substituted with a butoxy group and a pyrrolidinone ring, making it a molecule of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been designed as potential inhibitors of succinate dehydrogenase (sdh) , an enzyme involved in the citric acid cycle and electron transport chain.

Mode of Action

If it acts similarly to related compounds, it may interact with its target enzyme through hydrogen bonding and pi-pi interactions . This interaction could potentially inhibit the enzyme’s activity, altering cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the butoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group in the pyrrolidinone ring.

    Substitution: This reaction can replace the butoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-butylphenyl)benzamide
  • 4-butoxy-N-(4-propionylphenyl)benzamide
  • 4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

Compared to these similar compounds, 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-3-13-26-19-11-9-16(10-12-19)21(25)22-17-14-20(24)23(15-17)18-7-5-4-6-8-18/h4-12,17H,2-3,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTKSJZZWVGYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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